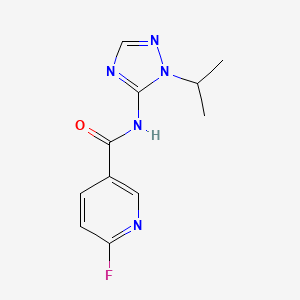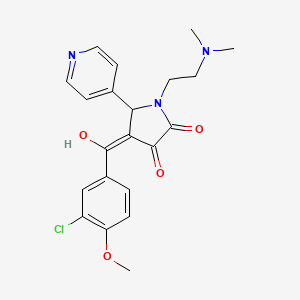
6-Fluoro-N-(2-propan-2-yl-1,2,4-triazol-3-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-N-(2-propan-2-yl-1,2,4-triazol-3-yl)pyridine-3-carboxamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
6-Fluoro-N-(2-propan-2-yl-1,2,4-triazol-3-yl)pyridine-3-carboxamide has potential applications in scientific research. One study reported that this compound can be used as a fluorescent probe for the detection of reactive oxygen species in cells. Another study showed that this compound can inhibit the growth of cancer cells by inducing apoptosis.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-N-(2-propan-2-yl-1,2,4-triazol-3-yl)pyridine-3-carboxamide is not fully understood. However, studies have shown that this compound can interact with various enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
6-Fluoro-N-(2-propan-2-yl-1,2,4-triazol-3-yl)pyridine-3-carboxamide has been shown to have biochemical and physiological effects. One study reported that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Another study showed that this compound can inhibit the activity of matrix metalloproteinases, which are involved in various physiological processes such as tissue remodeling and wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Fluoro-N-(2-propan-2-yl-1,2,4-triazol-3-yl)pyridine-3-carboxamide in lab experiments is its potential as a fluorescent probe for the detection of reactive oxygen species. Another advantage is its ability to inhibit the growth of cancer cells. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 6-Fluoro-N-(2-propan-2-yl-1,2,4-triazol-3-yl)pyridine-3-carboxamide in scientific research. One direction is to further explore its potential as a fluorescent probe for the detection of reactive oxygen species in cells. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other enzymes and proteins.
Métodos De Síntesis
The synthesis of 6-Fluoro-N-(2-propan-2-yl-1,2,4-triazol-3-yl)pyridine-3-carboxamide has been reported in various studies. One study reported the synthesis of this compound using a one-pot reaction method involving the condensation of 6-fluoronicotinic acid with 2-(2-azidoethyl)-1H-1,2,4-triazole in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting intermediate was then treated with isopropylamine to obtain the final product.
Propiedades
IUPAC Name |
6-fluoro-N-(2-propan-2-yl-1,2,4-triazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O/c1-7(2)17-11(14-6-15-17)16-10(18)8-3-4-9(12)13-5-8/h3-7H,1-2H3,(H,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYSSHNFLXJUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)NC(=O)C2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2875837.png)

![2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2875840.png)
![(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875841.png)
![N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine](/img/structure/B2875843.png)


![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2875848.png)
![N-cyclopentyl-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2875850.png)
![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2875852.png)
![4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2875853.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2875856.png)
![5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2875857.png)
![2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide](/img/structure/B2875858.png)